Dimethyl (2,2-dimethoxyethyl)phosphonate

CAS No.: 61184-57-4

Cat. No.: VC18128963

Molecular Formula: C6H15O5P

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61184-57-4 |

|---|---|

| Molecular Formula | C6H15O5P |

| Molecular Weight | 198.15 g/mol |

| IUPAC Name | 2-dimethoxyphosphoryl-1,1-dimethoxyethane |

| Standard InChI | InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3 |

| Standard InChI Key | ZBPYWQLAIDVQDF-UHFFFAOYSA-N |

| Canonical SMILES | COC(CP(=O)(OC)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

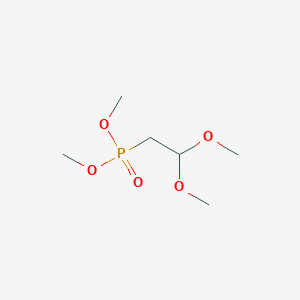

Dimethyl (2,2-dimethoxyethyl)phosphonate belongs to the organophosphorus family, with an IUPAC name of 2-dimethoxyphosphoryl-1,1-dimethoxyethane. Its structure combines a phosphoryl group () with two methoxy () substituents and a dimethoxyethyl chain, as illustrated by its canonical SMILES: . The presence of multiple ether linkages enhances solubility in polar organic solvents, while the phosphonate group contributes to thermal stability and chelating capacity.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 61184-57-4 |

| Molecular Formula | |

| Molecular Weight | 198.15 g/mol |

| IUPAC Name | 2-dimethoxyphosphoryl-1,1-dimethoxyethane |

| InChI Key | ZBPYWQLAIDVQDF-UHFFFAOYSA-N |

| PubChem CID | 22571404 |

Synthesis and Manufacturing

General Phosphonate Synthesis Strategies

Phosphonate esters like dimethyl (2,2-dimethoxyethyl)phosphonate are typically synthesized via:

-

Michaelis-Arbuzov Reaction: Alkylation of trialkyl phosphites with alkyl halides, yielding phosphonates after hydrolysis .

-

Transesterification: Exchange of alkoxy groups between phosphonate esters, often catalyzed by acids or bases .

For example, copper nanoparticle-catalyzed reactions between alkenes/alkynes and diethylphosphite have been used to produce β-ketophosphonates and vinylphosphonates, demonstrating the adaptability of phosphonate synthesis to transition metal catalysis .

Recent Research and Future Directions

Catalytic Innovations

Recent advances in Cu/ZnO nanoparticle catalysts enable efficient β-ketophosphonate synthesis from alkenes and diethylphosphite . Adapting these methods to dimethyl (2,2-dimethoxyethyl)phosphonate could streamline its production and functionalization.

Computational Modeling

Density functional theory (DFT) studies could elucidate the compound’s adsorption energetics on sensor materials, guiding the design of phosphonate-based detection systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume